molecular formula C17H12BrN5OS B2840971 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide CAS No. 1251559-91-7

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide

Katalognummer B2840971
CAS-Nummer: 1251559-91-7
Molekulargewicht: 414.28
InChI-Schlüssel: PHQQCTHYDHEZEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its potential as an anticonvulsant agent . Other derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been designed and synthesized for their potential anti-proliferative and anti-VEGFR-2 properties .


Synthesis Analysis

The synthesis of this compound involves the use of 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor . The newly synthesized compounds have been characterized by IR, (1)H NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of the compound has been confirmed chemically by elemental analyses and spectral data (IR, 1 H NMR, 13 C NMR, and Mass) .


Chemical Reactions Analysis

The compound is used as a precursor for the syntheses of novel quinoxaline derivatives with potential anticonvulsant properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been characterized by IR, (1)H NMR, and mass spectral data .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, a precursor for synthesizing quinoxaline derivatives, has been studied for potential anticonvulsant properties. Some of these derivatives have demonstrated significant anticonvulsant activities, making them a subject of interest in epilepsy research (Alswah et al., 2013).

Synthesis and Chemical Properties

Studies on the synthesis of related quinoxaline derivatives, such as methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, have been conducted. These investigations focus on understanding the chemical properties and reactions involved in creating these compounds, which are crucial for developing new drugs and materials (Fathalla, 2015).

Development of New Drug Scaffolds

Research on diversified synthesis of related compounds, such as 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, demonstrates the potential for these chemicals to be used as scaffolds in drug development. These studies contribute to the pharmaceutical industry by providing new avenues for drug discovery (An et al., 2017).

Inotropic Activities

Derivatives of triazoloquinoxaline have been synthesized and evaluated for positive inotropic activity. These studies are crucial in exploring potential treatments for heart-related ailments, as some compounds show promising inotropic effects (Zhang et al., 2008).

Antiallergic Properties

The exploration of triazoloquinoxaline derivatives for their antiallergic properties has been conducted. This research is significant in the field of allergy treatment, providing insights into new therapeutic agents (Loev et al., 1985).

Antidepressant Potential

Studies have explored the potential of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as antidepressants. This research is vital for mental health treatment, offering new possibilities for rapid-acting antidepressant agents (Sarges et al., 1990).

Antihistaminic Agents

Research has been conducted on novel triazoloquinoxaline derivatives as H1-antihistaminic agents. These studies are important for developing new treatments for allergic reactions, offering alternatives to existing antihistamines (Alagarsamy et al., 2008).

Adenosine Receptor Antagonists

Investigations into the use of triazoloquinoxaline derivatives as adenosine receptor antagonists have been carried out. This research is significant in the field of neurology and cardiology, as it explores new treatments for conditions related to adenosine receptors (Catarzi et al., 2005).

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5OS/c18-11-4-3-5-12(8-11)20-15(24)9-25-17-16-22-19-10-23(16)14-7-2-1-6-13(14)21-17/h1-8,10H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQQCTHYDHEZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.